

Introduction: A Heterocyclic Scaffold of Emerging Importance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Thiophen-3-yl)furan-2-carboxylic acid

Cat. No.: B1608311

[Get Quote](#)

In the landscape of modern medicinal chemistry and materials science, the strategic combination of different heterocyclic rings into a single molecular entity is a proven strategy for generating novel compounds with unique properties. **5-(Thiophen-3-yl)furan-2-carboxylic acid**, a molecule incorporating both a thiophene and a furan ring, represents a quintessential example of such a scaffold. Its rigid, conjugated structure makes it an attractive building block for creating complex molecular architectures.

This technical guide provides an in-depth exploration of **5-(Thiophen-3-yl)furan-2-carboxylic acid**, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, present a robust synthetic strategy, discuss its potential applications grounded in the established roles of its constituent heterocycles, and detail the analytical methodologies required for its characterization. The overarching goal is to equip the scientific community with the foundational knowledge needed to effectively utilize this compound in their research endeavors. Furan and thiophene rings are key building blocks in medicinal chemistry, valued for their stability and ease of functionalization.[\[1\]](#)[\[2\]](#)

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of any successful research campaign. This section provides the essential identifiers and key physicochemical data for **5-(Thiophen-3-yl)furan-2-carboxylic acid**.

The Chemical Abstracts Service (CAS) has assigned the number 560993-95-5 to this compound.^{[3][4]}

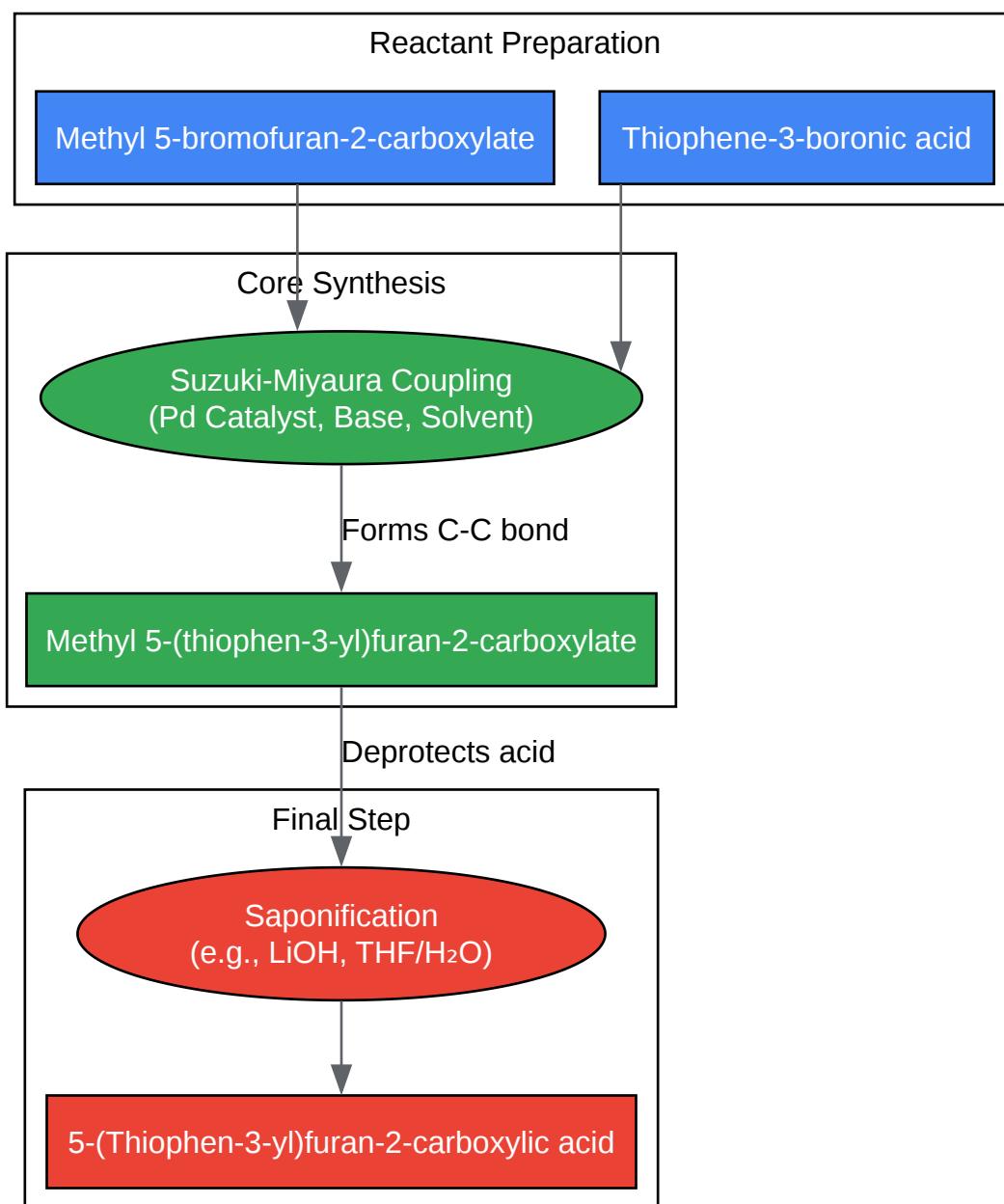
Chemical Structure

The structure consists of a furan-2-carboxylic acid moiety where the 5-position of the furan ring is substituted with a thiophen-3-yl group.

Caption: Chemical structure of **5-(Thiophen-3-yl)furan-2-carboxylic acid**.

Data Summary Table

The following table summarizes the key physicochemical properties of the compound. This data is essential for experimental design, including solvent selection, reaction setup, and storage.


Property	Value	Source
CAS Number	560993-95-5	[3] [4]
Molecular Formula	C ₉ H ₆ O ₃ S	[4] [5]
Molecular Weight	194.21 g/mol	[3] [4] [5]
MDL Number	MFCD06740286	[4]
Storage Conditions	2-8°C, sealed, dry, light-proof	[4]

Proposed Synthesis Methodology: A Palladium-Catalyzed Cross-Coupling Approach

While multiple synthetic routes can be envisioned, a robust and versatile approach for constructing the bi-heterocyclic core of **5-(Thiophen-3-yl)furan-2-carboxylic acid** is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This method is widely employed in pharmaceutical synthesis due to its high functional group tolerance and excellent yields.

The causality behind this choice lies in the modularity of the reaction. It allows for the independent synthesis and purification of the two key building blocks—a functionalized furan

and a functionalized thiophene—which are then joined in a highly controlled final step.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate and final product can be readily confirmed at each stage using standard analytical techniques described

in Section 4.

Part A: Suzuki-Miyaura Coupling

- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 5-bromofuran-2-carboxylate (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K_2CO_3 , 3.0 eq.).
- **Solvent and Degassing:** Add a 3:1 mixture of dioxane and water. Bubble nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Under a positive nitrogen atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 0.05 eq.).
 - **Expert Insight:** The choice of a phosphine-ligated palladium catalyst like $Pd(dppf)Cl_2$ is crucial. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) efficiently for these specific heterocyclic partners.
- **Reaction:** Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield methyl 5-(thiophen-3-yl)furan-2-carboxylate.

Part B: Saponification (Ester Hydrolysis)

- **Reaction Setup:** Dissolve the purified ester intermediate from Part A in a mixture of tetrahydrofuran (THF) and water.

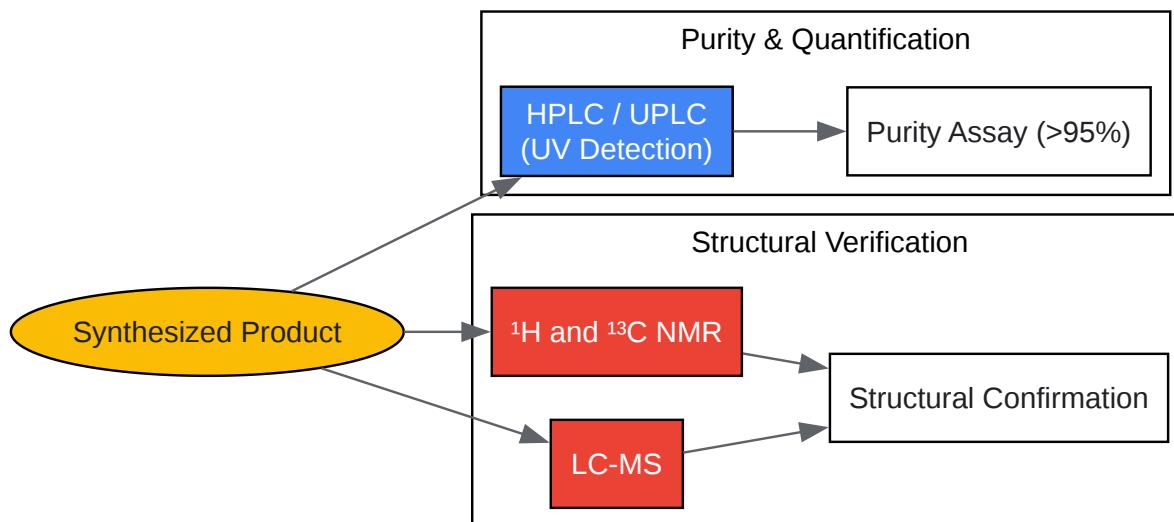
- Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir the mixture at room temperature for 4-6 hours.
 - Expert Insight: LiOH is often preferred for saponification as it minimizes side reactions compared to NaOH or KOH in some sensitive substrates. The use of a co-solvent like THF ensures the solubility of the ester starting material.
- Acidification and Extraction: Monitor the reaction by TLC. Once the starting material is consumed, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 using 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid product.
- Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, **5-(Thiophen-3-yl)furan-2-carboxylic acid**.

Applications in Drug Discovery and Materials Science

The title compound is not merely a chemical curiosity; it is a versatile building block with significant potential. Its utility stems from the combined properties of the furan and thiophene heterocycles.^[1] Thiophene and its derivatives are known to possess a wide array of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.^[6]

As a Bioisostere and Pharmacophore Scaffold: In drug design, the thiophene ring is often used as a bioisostere for a benzene ring, offering similar size and aromaticity but with different electronic properties and metabolic profiles. The furan ring provides an additional hydrogen bond acceptor (the oxygen atom) and can influence the overall conformation and solubility of a molecule. This compound can thus serve as a key intermediate in the synthesis of novel therapeutic agents.^[4]

Potential Therapeutic Areas:


- Oncology: Many kinase inhibitors incorporate linked heterocyclic ring systems to occupy the ATP-binding pocket.
- Infectious Diseases: The conjugated system is a feature found in numerous antimicrobial and antifungal agents.^[2]

- Inflammation: Thiophene derivatives have been explored as inhibitors of inflammatory pathways.[6]

In Organic Electronics: The extended π -conjugated system across the two rings makes this molecule and its derivatives suitable for developing organic semiconductors and materials for optoelectronic devices.[4]

Analytical Characterization Workflow

Rigorous analytical chemistry is non-negotiable for verifying the identity, purity, and properties of a synthesized compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 560993-95-5 CAS MSDS (5-thiophen-3-yl-furan-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 5-(Thiophen-3-yl)furan-2-carboxylic acid [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- To cite this document: BenchChem. [Introduction: A Heterocyclic Scaffold of Emerging Importance]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1608311#cas-number-for-5-thiophen-3-yl-furan-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com